molecular formula C13H14N2O3 B14591989 (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS No. 61496-25-1

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B14591989
CAS No.: 61496-25-1
M. Wt: 246.26 g/mol
InChI Key: REHHCWAPLUGNKV-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is an organic compound that features a combination of a dimethoxyphenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • (3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Uniqueness

Compared to similar compounds, (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy groups and the imidazole ring allows for versatile reactivity and interaction with various targets .

Properties

CAS No.

61496-25-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanone

InChI

InChI=1S/C13H14N2O3/c1-15-7-6-14-13(15)12(16)9-4-5-10(17-2)11(8-9)18-3/h4-8H,1-3H3

InChI Key

REHHCWAPLUGNKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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